4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine
Overview
Description
4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine is a synthetic organic compound with the molecular formula C12H19BrN2O. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring, along with two amine groups.
Preparation Methods
The synthesis of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine typically involves multi-step organic reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups or reduce other functional groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine can be compared with other similar compounds such as:
4-Bromo-1-N-tert-butylbenzene-1,2-diamine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.
This compound:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
IUPAC Name |
4-bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-5-16-11-7-10(15-12(2,3)4)9(14)6-8(11)13/h6-7,15H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCZIZTCGWHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(C)(C)C)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184938 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-27-2 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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